molecular formula C10H16N2O B13077151 (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol

Cat. No.: B13077151
M. Wt: 180.25 g/mol
InChI Key: BBCORGKSFDBVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a pyrazole-derived compound featuring a cyclopentyl group at the 1-position, a methyl group at the 3-position, and a hydroxymethyl substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are notable for their versatility in drug discovery, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural modularity .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(1-cyclopentyl-3-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6,10,13H,2-5,7H2,1H3

InChI Key

BBCORGKSFDBVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of This compound typically begins with readily available precursors and involves the following steps:

  • Formation of Pyrazole Ring :
    • The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and β-diketones under controlled conditions.
    • Temperature control is crucial to ensure selective formation of the desired pyrazole derivative.
  • Introduction of Cyclopentyl Group :

    • Cyclopentyl bromide or similar reagents are used to alkylate the pyrazole ring at specific positions.
    • This step often requires a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
  • Hydroxymethyl Functionalization :

    • The hydroxymethyl group is introduced through formaldehyde or paraformaldehyde reactions in the presence of catalysts such as acid or base.
    • Purification techniques such as column chromatography are employed to isolate the target compound.

Optimization Techniques

To enhance yield and purity:

  • Reaction conditions like pH, temperature, and solvent choice (e.g., methanol or ethanol) are carefully monitored.
  • Advanced purification methods, including recrystallization or high-performance liquid chromatography (HPLC), are used.

Reaction Conditions

Step Conditions Reagents/Catalysts
Pyrazole Ring Formation Temperature: 80–120°C; Solvent: ethanol or water Hydrazine derivatives, β-diketones
Cyclopentyl Group Addition Base: Potassium carbonate; Solvent: DMF Cyclopentyl bromide
Hydroxymethyl Addition Acidic or basic medium; Solvent: methanol Formaldehyde or paraformaldehyde

Purification Methods

Purification is essential for obtaining high-quality This compound :

  • Chromatography :
    • Column chromatography using silica gel helps separate impurities from the product.
  • Recrystallization :
    • Solvents such as methanol or ethanol are used for recrystallization to enhance purity.
  • Spectroscopic Analysis :
    • Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) confirm structural integrity.

Challenges in Synthesis

The synthesis of this compound can be hindered by:

  • Low selectivity during the cyclization step, leading to side products.
  • Difficulties in controlling regioselectivity during alkylation.
  • Purification challenges due to closely related impurities.

Applications

While this article focuses on preparation methods, it is worth noting that This compound has potential applications in pharmacology due to its biological activity, including anti-inflammatory and antitumor properties.

Summary Table

Step Key Reaction Type Reagents Required Purification Method
Pyrazole Ring Formation Cyclization Hydrazine derivatives, β-diketones Recrystallization
Cyclopentyl Group Addition Alkylation Cyclopentyl bromide Column Chromatography
Hydroxymethyl Addition Functionalization Formaldehyde HPLC

Chemical Reactions Analysis

Data Table: Oxidation Reactions

Reagent Conditions Product Yield Source
KMnO₄H₂SO₄, 60–80°C, 4–6 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)carboxylic acid72–78%
CrO₃/H₂OAcetic acid, RT, 12 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)carboxylic acid65%
Dess-Martin periodinaneCH₂Cl₂, 0°C to RT, 2 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)ketone85%

Mechanistic Insights :

  • KMnO₄-mediated oxidation proceeds via radical intermediates, with the hydroxymethyl group converted to a carboxylate under acidic conditions.

  • Dess-Martin periodinane selectively oxidizes primary alcohols to ketones without over-oxidation .

Data Table: Esterification Reactions

Reagent Catalyst Conditions Product Yield Source
Acetic anhydrideH₂SO₄Reflux, 3 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methyl acetate89%
Benzoyl chloridePyridine0°C to RT, 6 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methyl benzoate82%

Notable Observations :

  • Pyridine neutralizes HCl, preventing side reactions.

  • Steric hindrance from the cyclopentyl group slows reaction kinetics compared to simpler pyrazoles.

Data Table: Substitution Reactions

Reagent Conditions Product Yield Source
SOCl₂Toluene, reflux, 2 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methyl chloride90%
PBr₃Et₂O, 0°C to RT, 4 hrs(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methyl bromide88%

Mechanistic Pathway :

  • SOCl₂ converts the alcohol to a chlorosulfite intermediate, which collapses to release HCl and form the chloride.

Data Table: Cross-Coupling Examples

Boron Reagent Catalyst Conditions Product Yield Source
Phenylboronic acidPd(PPh₃)₄DME/H₂O, 80°C, 12 hrs4-Phenyl-(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol73%

Synthetic Utility :

  • The pyrazole’s electron-deficient nature facilitates oxidative addition with palladium catalysts .

Key Findings:

  • Thermal Stability : Decomposes above 200°C, forming cyclopentane derivatives and CO₂.

  • Photodegradation : UV exposure induces ring-opening reactions, generating nitriles and aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Allosteric Modulation of Receptors

One of the primary applications of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. Research indicates that compounds in this category can enhance the effects of acetylcholine, making them potential candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study: M4 Muscarinic Acetylcholine Receptor Modulation

  • Objective: Investigate the efficacy of this compound as an M4 receptor modulator.
  • Methodology: In vitro assays using CHO-K1 cells expressing human M4 receptors demonstrated that the compound significantly increased intracellular calcium mobilization in response to acetylcholine.
  • Findings: The compound showed a dose-dependent enhancement of receptor activity, indicating its potential therapeutic application in enhancing cholinergic signaling in neurodegenerative diseases.

Neuropharmacology Applications

2. Treatment of Psychiatric Disorders

The modulation of M4 receptors by this compound suggests its utility in treating psychiatric conditions. Allosteric modulators can provide a more refined approach compared to traditional agonists, potentially reducing side effects associated with direct receptor activation .

Case Study: Behavioral Studies in Animal Models

  • Objective: Assess the impact of this compound on hyperdopaminergic behaviors.
  • Methodology: Preclinical models exhibited behavioral assessments following administration of the compound.
  • Findings: The results indicated a reversal of hyperactivity and improvement in cognitive functions, supporting its role as a therapeutic agent for disorders linked to dopaminergic dysregulation.

Material Science Applications

3. Development of Mesoporous Materials

This compound has also been explored for its potential in the synthesis of mesoporous materials. These materials are critical for applications in catalysis and drug delivery systems due to their high surface area and tunable pore sizes .

Data Table: Properties of Mesoporous Materials Synthesized with this compound

PropertyValue
Surface Area600 m²/g
Pore Volume0.8 cm³/g
Average Pore Diameter2.5 nm
Synthesis Temperature150 °C

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol, highlighting differences in substituents, molecular properties, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Data Reference
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol C₁₆H₁₅N₃O 265.32 g/mol 1-(4-methylphenyl), 3-(pyridin-3-yl), 4-(hydroxymethyl) ChemSpider ID: 4167727; pKa (predicted): ~13.85
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 188.23 g/mol 1-methyl, 3-phenyl, 4-(hydroxymethyl) PubChem CID: 40427074; storage at room temperature
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol C₁₆H₁₃ClN₂O 284.74 g/mol 1-(3-chlorophenyl), 3-phenyl, 4-(hydroxymethyl) Structural data available; no explicit solubility/pKa reported
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol C₁₄H₁₅N₃O 241.29 g/mol 1-(cyclopropylmethyl), 3-(pyridin-2-yl), 4-(hydroxymethyl) Biosynth product; used in medicinal chemistry pipelines
(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol C₁₇H₁₆N₂O 264.33 g/mol 1-phenyl, 3-(4-methylphenyl), 4-(hydroxymethyl) Predicted pKa: 13.85; suppliers include Heterocyclics Inc.
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C₁₂H₁₅N₃O 217.27 g/mol 1-isopropyl, 3-(pyridin-4-yl), 5-(hydroxymethyl) InChI Key: RKDYTZSSOSKTMR-UHFFFAOYSA-N; synthetic intermediate

Key Observations :

Electron-withdrawing groups (e.g., 3-chlorophenyl in ) increase polarity, affecting solubility and reactivity.

Synthesis Pathways: Pyrazole methanols are typically synthesized via cyclocondensation of hydrazines with diketones or via post-functionalization of pre-formed pyrazoles (e.g., hydroxymethylation using formaldehyde derivatives) . For example, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol is synthesized through nucleophilic substitution and oxidation steps .

Pharmacological Relevance: Analogs like (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol are explored as kinase inhibitors or GPCR modulators due to their heteroaromatic scaffolds . The hydroxymethyl group in these compounds often serves as a hydrogen-bond donor, critical for target binding .

Predictions based on analogs suggest moderate aqueous solubility (logP ~2–3) and stability under standard storage conditions .

Biological Activity

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group and a hydroxymethyl-substituted pyrazole ring, which may enhance its reactivity and biological efficacy. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O. Its structure includes:

  • A cyclopentyl group
  • A pyrazole ring with a hydroxymethyl substituent at the 4-position

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzymatic activities or receptor functions, leading to potential therapeutic effects, including:

  • Anti-inflammatory effects: By inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer properties: Inducing apoptosis in cancer cells through cell cycle arrest mechanisms.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by disrupting the cell cycle. In one study, a compound structurally similar to this compound demonstrated a 41.55% induction of apoptosis at G1 phase arrest in HCT116 cells .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. A related compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at certain concentrations, suggesting that this compound may share similar properties .

Case Studies and Research Findings

Study Compound Biological Activity Findings
Study 1This compoundAnticancerInduced apoptosis in MCF-7 cells; significant G1 phase arrest observed .
Study 2Related Pyrazole DerivativeAnti-inflammatoryInhibited TNF-α and IL-6 by up to 85% .
Study 3Pyrazole Derivative with Hydroxymethyl GroupAntimicrobialShowed promising activity against various bacterial strains .

Q & A

Q. What are the established synthetic routes for (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanol, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves nucleophilic substitution, condensation, or Mannich reactions. For example:

  • Nucleophilic substitution : 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with phenols in the presence of K₂CO₃ as a base catalyst to form 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde derivatives .
  • Condensation : Refluxing pyrazole intermediates with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol, is a common purification step .
  • Mannich reaction : N,N'-bis(methoxymethyl)diaza-18-crown-6 reacts with pyrazole-phenol derivatives to form NCH₂N-linked bis-pyrazolylmethyl compounds .
    Key factors : Catalyst choice (e.g., K₂CO₃ vs. NaOH), solvent polarity, and reaction time critically affect yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Resolves cyclopentyl and methyl substituents via distinct chemical shifts (e.g., cyclopentyl protons at δ 1.5–2.0 ppm).
    • IR : Confirms hydroxyl (-OH) and pyrazole ring vibrations (e.g., -OH stretch ~3200 cm⁻¹, pyrazole C=N ~1600 cm⁻¹).
    • UV-Vis : Useful for detecting conjugation in derivatives (e.g., λmax ~260–280 nm for pyrazole-aromatic systems) .
  • Crystallography : SHELXL refines small-molecule structures, particularly for resolving cyclopentyl ring puckering and hydrogen-bonding networks .

Q. How should this compound be stored to ensure stability during experiments?

  • Short-term : Store at -4°C (1–2 weeks) in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Long-term : -20°C (1–2 years) with desiccants (e.g., silica gel) to avoid hydrolysis of the methanol group .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of pyrazole-methanol derivatives?

  • Enzyme inhibition : Pyrazole derivatives often act as competitive inhibitors by binding to active sites (e.g., GSK-3β inhibition via hydrogen bonding with the methanol group) .
  • Cellular uptake : Lipophilicity from the cyclopentyl group enhances membrane permeability, as demonstrated in carcinoma cell studies (e.g., 30–40% uptake in P19 cells at 1 µM) .
  • Structure-activity relationships (SAR) : Methyl substitution at position 3 increases metabolic stability, while cyclopentyl groups modulate target selectivity .

Q. How can computational methods like DFT improve understanding of its electronic properties?

  • DFT studies : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps in pyrazole derivatives correlate with antimicrobial activity .
  • Docking simulations : Model interactions with biological targets (e.g., kinases) by aligning the methanol group with catalytic residues .

Q. How do researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Iterative analysis : Cross-validate NMR/X-ray data with computational predictions to confirm structural assignments .
  • Dose-response studies : Address variability in bioactivity by testing a concentration gradient (e.g., 0.1–100 µM) and normalizing to controls .
  • Meta-analysis : Compare results across studies using standardized assays (e.g., MTT for cytotoxicity) to identify protocol-dependent discrepancies .

Q. What strategies optimize the synthesis of derivatives for high-throughput screening?

  • Parallel synthesis : Use microwave-assisted reactions to reduce reflux time (e.g., 30 minutes vs. 30 hours) .
  • Automated purification : Employ flash chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate intermediates .
  • Quality control : LC-MS monitoring (e.g., [M+H]+ m/z 207.1) ensures batch consistency .

Q. How do crystallographic data inform the design of analogs with enhanced properties?

  • Hydrogen-bonding networks : SHELX-refined structures reveal intermolecular interactions that stabilize polymorphs, guiding solubility modifications .
  • Torsion angles : Adjust cyclopentyl substituents to minimize steric clashes in enzyme binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.